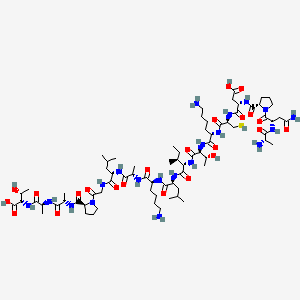![molecular formula C10H12F2O4 B15327186 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroacetyl group and the dioxaspiro moiety imparts distinct chemical properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one typically involves a tandem Prins/pinacol reaction. This method employs a Lewis acid catalyst to facilitate the reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions are optimized to achieve high yields and excellent selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure scalability and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential bioactivity is explored for developing new pharmaceuticals, particularly as inhibitors or modulators of specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its difluoroacetyl and dioxaspiro moieties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: These compounds share a similar spirocyclic structure but differ in their functional groups and bioactivity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their inhibitory activity against specific kinases and have different applications compared to 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one.
Uniqueness
The uniqueness of this compound lies in its difluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and studying specific biological interactions.
Eigenschaften
Molekularformel |
C10H12F2O4 |
|---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
7-(2,2-difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C10H12F2O4/c11-9(12)8(14)6-5-10(2-1-7(6)13)15-3-4-16-10/h6,9H,1-5H2 |
InChI-Schlüssel |
CWCIAWBLQIWALX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C1=O)C(=O)C(F)F)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


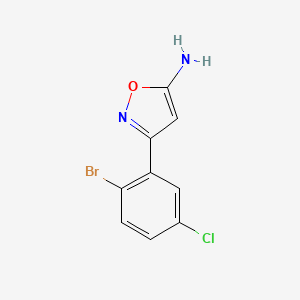

![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
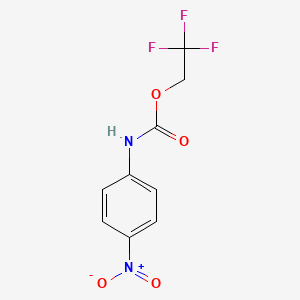
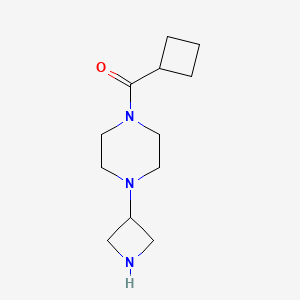
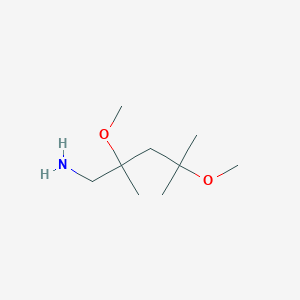
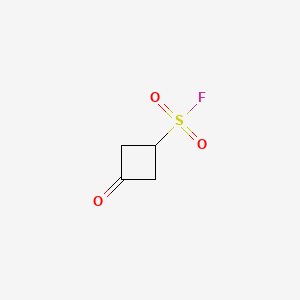
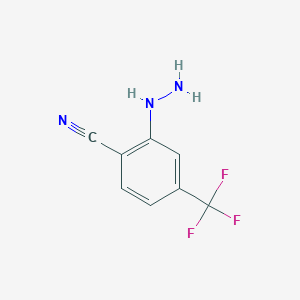

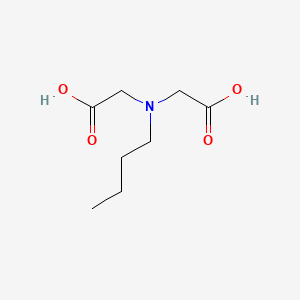
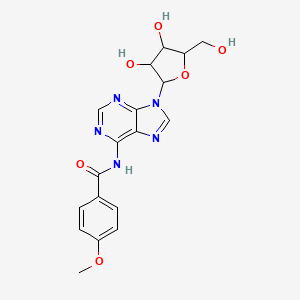
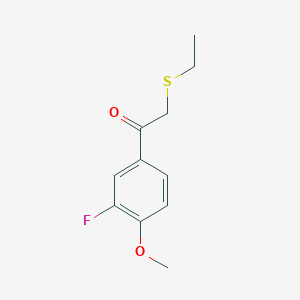
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
